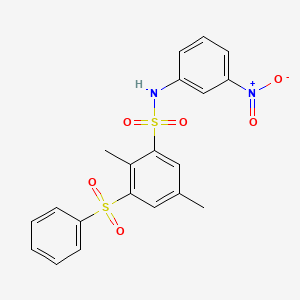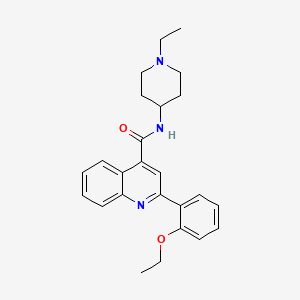
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide (DHBM) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DHBM is a derivative of benzohydrazide, which is a class of compounds known for their diverse biological activities.
作用機序
The mechanism of action of N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to inhibit NF-κB signaling, which is a pathway involved in inflammation and cancer growth. It has also been shown to activate the Nrf2 pathway, which is a pathway involved in antioxidant defense.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
実験室実験の利点と制限
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has also been shown to have low toxicity in animal studies. However, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide. One area of research is to further elucidate its mechanism of action and identify additional signaling pathways that it modulates. Another area of research is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide in humans is needed to determine its safety and efficacy as a potential therapeutic agent.
合成法
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide can be synthesized by the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-methylbenzohydrazide in the presence of an acid catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学的研究の応用
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been investigated for its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis.
特性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-2-4-11(7-10)15(20)17-16-9-12-5-6-13(18)8-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVBHAOOPMPVFK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)
![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)
![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)